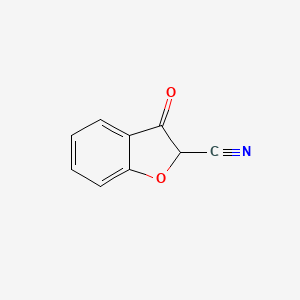

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTZPTUJAKROJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile: Synthesis, Characterization, and Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document consolidates information on its core structure, plausible synthetic strategies, expected physicochemical and spectroscopic properties, and potential biological relevance based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and evaluation of this and similar molecules.

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The incorporation of a nitrile group at the 2-position of the 3-oxo-2,3-dihydrobenzofuran ring system introduces a unique electronic and steric profile, potentially modulating the compound's reactivity and biological interactions. This guide will delve into the chemical intricacies of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, also known as 2-cyano-3-coumaranone.

Proposed Synthetic Pathways

The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile can be approached through several strategic routes. The following are proposed methodologies based on established organic reactions for the formation of the coumaranone ring system and the introduction of the nitrile functionality.

Strategy 1: Cyanation of a Halogenated Precursor

A common and reliable method for the introduction of a nitrile group is the nucleophilic substitution of a halide. This strategy involves the initial synthesis of a 2-halo-3-coumaranone intermediate.

Experimental Protocol:

Step 1: Synthesis of 2,3-Dihydrobenzofuran-3-one (3-Coumaranone) A plausible starting material is 2-hydroxyphenacyl bromide, which can be cyclized under basic conditions to yield 3-coumaranone.

-

Dissolve 2-hydroxyphenacyl bromide (1.0 eq) in a suitable solvent such as acetone or ethanol.

-

Add a mild base, for example, potassium carbonate (1.5 eq), to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-coumaranone.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Halogenation at the 2-position The alpha-position to the carbonyl group can be selectively halogenated.

-

Dissolve 3-coumaranone (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as a catalytic amount of AIBN.

-

Reflux the mixture for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-coumaranone.

Step 3: Nucleophilic Cyanation The final step involves the displacement of the bromide with a cyanide salt.

-

Dissolve 2-bromo-3-coumaranone (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).

-

Heat the reaction mixture to 60-80 °C for 2-4 hours.

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

Diagram of Proposed Synthetic Pathway 1:

Caption: Proposed synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile via a halogenated intermediate.

Physicochemical and Spectroscopic Characterization (Predicted)

Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₅NO₂ | Based on chemical structure. |

| Molecular Weight | 159.14 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar benzofuranone derivatives are crystalline solids. |

| Melting Point | 120-140 °C | Expected to be a solid at room temperature with a defined melting point. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in non-polar solvents, and likely insoluble in water. | The presence of polar carbonyl and nitrile groups suggests solubility in polar organic solvents. |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton at the chiral center (C2).

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm. The exact shifts and coupling constants will depend on the electronic environment of each proton on the benzene ring.

-

Methine Proton (1H at C2): A singlet or a doublet (if coupled to a nearby proton, though unlikely in the pure compound) in the range of δ 5.0-6.0 ppm. The downfield shift is due to the adjacent electron-withdrawing carbonyl and nitrile groups.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, and the chiral C2 carbon.

-

Carbonyl Carbon (C3): δ 190-200 ppm.

-

Nitrile Carbon (CN): δ 115-120 ppm.

-

Aromatic Carbons: δ 110-160 ppm (6 distinct signals).

-

Chiral Carbon (C2): δ 45-55 ppm.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carbonyl and nitrile functional groups.

-

C=O Stretch (Ketone): A strong absorption band around 1720-1740 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹.

-

C-O Stretch (Lactone): A strong band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak [M]⁺ at m/z = 159. Key fragmentation patterns would likely involve the loss of CO (m/z = 131) and HCN (m/z = 132).

Reactivity and Potential Biological Significance

Chemical Reactivity

The presence of multiple functional groups imparts a rich reactivity profile to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

-

Keto-Enol Tautomerism: The molecule can potentially exist in equilibrium with its enol tautomer, 3-hydroxybenzofuran-2-carbonitrile. This equilibrium would be influenced by the solvent and pH.

-

Reactions at the Carbonyl Group: The ketone at C3 can undergo typical carbonyl reactions such as reduction to an alcohol or condensation reactions.

-

Reactivity of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization.

-

Acidity of the C2 Proton: The proton at the C2 position is acidic due to the adjacent electron-withdrawing groups and can be removed by a suitable base, allowing for alkylation or other reactions at this position.

Diagram of Keto-Enol Tautomerism:

Caption: Keto-enol tautomerism of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. (Note: Image SRCs are placeholders and would need to be replaced with actual chemical structure images).

Potential in Drug Discovery

The benzofuranone scaffold is a well-established pharmacophore. The introduction of a cyano group can enhance binding to biological targets through hydrogen bonding and dipole-dipole interactions. Given the known activities of related compounds, 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and its derivatives could be explored for:

-

Anticancer Activity: Many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibition: The electrophilic nature of the carbonyl group and the potential for the nitrile to interact with active site residues make it a candidate for enzyme inhibition studies.

-

Antimicrobial Properties: The benzofuran nucleus is present in many natural and synthetic antimicrobial agents.[2]

Safety and Handling

As a cyanohydrin derivative, 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile should be handled with caution. Cyanohydrins can be unstable and may release toxic hydrogen cyanide gas, particularly under acidic or basic conditions or upon heating.

General Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and dark place, away from strong acids and bases.

Conclusion

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile represents an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide has outlined plausible synthetic routes, predicted its key physicochemical and spectroscopic properties, and discussed its potential reactivity and biological significance. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this promising compound and its derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

- A comprehensive review on benzofuran synthesis featuring innovative and catalytic strategies. (2023). RSC Advances.

- One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). (2018). The Journal of Organic Chemistry.

- Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. (n.d.). ResearchGate.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research.

- Diazotransfer Reactions with p-Acetamidobenzenesulfonyl Azide. (1987). Synthetic Communications, 17(14), 1709-1716.

- Cyanohydrin reaction. (n.d.). In Wikipedia.

- Generation of 2-cyanobenzofurans(thiophenes). (n.d.). ResearchGate.

- A new method for the synthesis of 3-hydroxymethylbenzofuran. (2013). Chinese Chemical Letters, 24(9), 815-818.

- Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry, 24(8), 3436-3438.

- Synthetic Communications. (n.d.). Taylor & Francis.

- Cyanohydrin Formation Definition. (2025, September 15). Fiveable.

- Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (2020). Journal of Scientific Research, 64(1).

- Can a cyanohydrin be prepared by treating a ketone with sodium cyanide? (n.d.). Pearson.

- 6: Formation and reactions of cyanohydrins. (2021, February 3). [Video]. YouTube.

- 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021). RSC Advances.

- A. - Coumarin dibromide. (n.d.). Organic Syntheses.

- Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences.

- Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. (2025, March 25). MDPI.

- SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. (1996). HETEROCYCLES, 43(8).

- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (n.d.). ACS Omega.

- Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). Scientific Reports.

- 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. (n.d.). National Institutes of Health.

- 2-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1h-isoindole-1,3(2h)-dione. (n.d.). NIST WebBook.

- Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. (n.d.). Journal of Medicinal Chemistry.

- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 977-986.

- Benzofuran, 2,3-dihydro-. (n.d.). NIST WebBook.

- Preparation and Reactions of Optically Active Cyanohydrins Using the (R)- Hydroxynitrile Lyase from Prunus amygdalus 1. (n.d.). ResearchGate.

- 3-oxo-2,3-dihydro-1-benzofuran-6-carbonitrile. (n.d.). ChemicalBook.

- 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- 3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile. (n.d.). ChemSynthesis.

- (3-oxo-2,3-dihydro-benzofuran-6-yloxy)-acetonitrile. (n.d.). Sigma-Aldrich.

- Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C and 31P NMR-controlled titrations. (n.d.). New Journal of Chemistry.

- Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.

- Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C and 31P NMR-controlled titrations. (n.d.). ResearchGate.

- 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. (n.d.). PubChem.

- Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (2004). Arkivoc, 2004(6), 27-44.

-

Efficient Synthesis of Benzofurans Utilizing[3][3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. (2007). European Journal of Organic Chemistry. [URL not available from snippets]

- Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017). Molbank, 2017(4), M958.

- Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (n.d.). RSC Medicinal Chemistry.

- 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid. (n.d.). PubChem.

- Medicinal chemistry of 2,2,4-substituted morpholines. (2010). Current Medicinal Chemistry, 17(29), 3422-3430.

- Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. (n.d.). Organic Letters.

- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one)). (n.d.). Molecules.

- X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. (n.d.). Molecules.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and its Enol Tautomer

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini

Executive Summary

The tautomeric equilibrium between carbonyl compounds and their enol forms is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science. This guide provides a detailed examination of the thermodynamic stability of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile (the "keto" form) versus its enol tautomer, 3-hydroxybenzofuran-2-carbonitrile. Unlike simple aliphatic ketones where the keto form overwhelmingly predominates, the structural features of this benzofuranone system introduce competing factors that make its tautomeric equilibrium a subject of significant interest. This document synthesizes principles of electronic stabilization, intramolecular forces, and solvent effects, and presents robust experimental and computational protocols for the rigorous analysis of this equilibrium. A central theme is the powerful stabilizing effect of aromaticity gained in the furan ring upon enolization, which, in concert with potential intramolecular hydrogen bonding, suggests a significant population of the enol form, an equilibrium that is exquisitely sensitive to its environment.

Introduction to Tautomerism in Benzofuranone Systems

Keto-enol tautomerism describes a chemical equilibrium between a "keto" form (a carbonyl compound) and an "enol" form (an alcohol adjacent to a double bond).[1] These are constitutional isomers that readily interconvert, typically through the migration of a proton.[2] In most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3][4]

However, the landscape of this equilibrium shifts dramatically within heterocyclic scaffolds such as 2,3-dihydrobenzofuran-3-one, often referred to as 2-coumaranone.[5] The introduction of a cyano group at the C2 position creates 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile, a system where the factors governing stability are more complex and nuanced. The enol form, 3-hydroxybenzofuran-2-carbonitrile, possesses structural features that can offset the inherent stability of the keto form's carbonyl group. This guide dissects the delicate thermodynamic balance between these two tautomers.

Caption: Keto-enol equilibrium for the title compound.

Thermodynamic Considerations: Factors Governing the Keto-Enol Equilibrium

The position of the equilibrium is dictated by the relative Gibbs free energy (ΔG) of the keto and enol tautomers. Several competing factors contribute to their stability.

Electronic Effects: A Battle of Conjugation and Aromaticity

-

Aromaticity: This is arguably the most powerful stabilizing influence for the enol form in this system. While the keto tautomer contains an aromatic benzene ring, the dihydrofuran ring is non-aromatic due to the sp³-hybridized C2 carbon. Upon enolization, C2 becomes sp²-hybridized, forming a double bond within the five-membered ring. This transforms the ring into a furan derivative, which is an aromatic system (6 π-electrons). The net result is the formation of a fully aromatic benzofuran system, a massive thermodynamic driving force favoring the enol tautomer.[1][3]

-

Conjugation: The enol form benefits from an extended π-conjugated system that encompasses the entire benzofuran ring and the cyano group. This delocalization of π-electrons is a significant stabilizing factor.[1][4]

-

Inductive and Resonance Effects of the Cyano Group: The nitrile (-CN) group is strongly electron-withdrawing. This has two major consequences:

-

It increases the acidity of the α-hydrogen at the C2 position, facilitating the deprotonation step required for enolization.[6]

-

It participates in the conjugated system of the enol form, further delocalizing electron density and contributing to its stability.

-

Intramolecular Forces and Solvent Effects

-

Intramolecular Hydrogen Bonding: The geometry of the enol form, 3-hydroxybenzofuran-2-carbonitrile, is perfectly suited for the formation of a strong intramolecular hydrogen bond between the hydroxyl (-OH) proton and the nitrogen atom of the adjacent cyano group. This creates a stable six-membered pseudo-ring structure, which can significantly lower the energy of the enol tautomer and favor it in the equilibrium.[1][2][7]

-

Solvent Polarity: The influence of the solvent on the tautomeric equilibrium cannot be overstated. The keto and enol forms have different polarities and different capacities for hydrogen bonding with solvent molecules.

-

Non-polar Solvents (e.g., CCl₄, cyclohexane): In these environments, the intramolecularly hydrogen-bonded enol form is often favored, as the stabilizing hydrogen bond is not disrupted by solvent competition.[7][8]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can stabilize the dipole moment of the more polar tautomer. While the keto form is often considered more polar, the highly conjugated enol can also have a significant dipole moment. The equilibrium position will depend on the specific solute-solvent interactions.[7][9]

-

Polar Protic Solvents (e.g., water, methanol): These solvents are strong hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming competing intermolecular hydrogen bonds with both the keto (carbonyl oxygen) and enol (hydroxyl group and nitrile nitrogen) tautomers. This often shifts the equilibrium toward the keto form relative to non-polar solvents.[7]

-

Caption: Key thermodynamic factors influencing the tautomeric equilibrium.

Experimental & Computational Methodologies for Tautomer Analysis

A multi-faceted approach is required to unambiguously determine the position of the tautomeric equilibrium and to quantify the relative stabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and direct method for studying tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale.[10][11]

Protocol: ¹H and ¹³C NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and CD₃OD) to assess solvent effects.

-

Acquisition of ¹H NMR Spectra:

-

Acquire standard ¹H NMR spectra for each solution at a controlled temperature (e.g., 298 K).

-

Identify Key Signals: Look for distinct signals corresponding to each tautomer. The keto form will show a characteristic signal for the proton at the C2 position (α-proton), likely a singlet in the δ 3.5-5.0 ppm range. The enol form will lack this signal but will show a broad singlet for the hydroxyl proton (-OH), often in the δ 9-13 ppm range, especially if it's involved in a strong intramolecular hydrogen bond.[10]

-

Quantification: Carefully integrate the unique, well-resolved signals for the keto (e.g., C2-H) and enol forms. The ratio of the integrals directly corresponds to the molar ratio of the tautomers. Calculate the equilibrium constant, K_eq = [% enol] / [% keto].[7]

-

-

Acquisition of ¹³C NMR Spectra:

-

Acquire ¹³C NMR spectra for the same solutions.

-

Identify Key Signals: The keto form will exhibit a carbonyl carbon signal (C=O) in the δ 190-210 ppm region. The enol form will instead show two sp² carbon signals for the enolic double bond, one for the carbon bearing the hydroxyl group (C-OH) and one for the carbon bearing the cyano group, at distinct chemical shifts.[7] This provides confirmatory evidence of the tautomeric composition.

-

-

Variable Temperature (VT) NMR (Optional):

-

Acquire ¹H NMR spectra at several different temperatures for a given solvent to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.[9]

-

| Tautomer | Key ¹H NMR Signal | Expected δ (ppm) | Key ¹³C NMR Signal | Expected δ (ppm) |

| Keto | C2-H (methine) | 3.5 - 5.0 | C3=O (carbonyl) | 190 - 210 |

| Enol | C3-OH (hydroxyl) | 9.0 - 13.0 | C3-OH & C2=C | 100 - 160 |

Table 1: Expected characteristic NMR signals for keto and enol tautomers. These are estimated ranges and require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and can be used to study tautomeric equilibria by observing changes in the absorption spectra.[6]

Protocol: Solvent-Dependent UV-Vis Analysis

-

Solution Preparation: Prepare a stock solution of the compound in a non-interfering solvent (e.g., acetonitrile). Create a series of dilute solutions of identical concentration in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each solution.

-

Data Analysis:

-

Compare Spectra: The enol form, with its extended benzofuran conjugation, is expected to have a maximum absorption wavelength (λ_max) at a longer wavelength (a bathochromic or red shift) compared to the less conjugated keto form.[12]

-

Isosbestic Point: If spectra are recorded in mixtures of two solvents, the presence of a clear isosbestic point—a wavelength at which the molar absorptivity of both tautomers is equal—provides strong evidence for a two-component equilibrium.[6]

-

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[13][14]

Workflow: DFT Calculation of Tautomer Stability

-

Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization calculations in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy (G).

-

Solvation Modeling: To simulate solution-phase conditions, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14][15]

-

Energy Comparison: The relative thermodynamic stability is determined by comparing the calculated Gibbs free energies of the two tautomers (ΔG = G_enol - G_keto) in both the gas phase and the chosen solvent model. A negative ΔG indicates the enol form is more stable.

Caption: Integrated workflow for analyzing tautomeric stability.

Implications in Drug Discovery and Development

Understanding the tautomeric state of a molecule is not merely an academic exercise; it is critical for drug development.[13] The keto and enol forms of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile are distinct chemical entities with different:

-

Pharmacological Activity: The two tautomers have different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials. Consequently, they will bind to a biological target (e.g., an enzyme or receptor) with different affinities, potentially leading to one tautomer being active while the other is not.

-

Physicochemical Properties: Properties like solubility, lipophilicity (logP), and membrane permeability can differ significantly between tautomers, affecting the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a potential drug candidate.[16]

-

Metabolic Stability: The presence of a hydroxyl group in the enol form versus a ketone in the keto form presents different sites for metabolic enzymes (e.g., cytochrome P450s, UGTs), leading to different metabolic pathways and rates of clearance.[17]

Conclusion

The tautomeric equilibrium of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile is a finely balanced interplay of powerful, competing thermodynamic forces. While the inherent stability of a C=O bond favors the keto form, the formation of a fully aromatic benzofuran ring system in the enol tautomer provides a substantial stabilizing counterforce. This effect, combined with further stabilization from an intramolecular hydrogen bond and an extended conjugated system, strongly suggests that the enol form, 3-hydroxybenzofuran-2-carbonitrile, will be a significant, if not the major, species at equilibrium, particularly in non-polar solvents. However, the equilibrium is highly sensitive to the solvent environment, with polar protic solvents likely shifting the balance back towards the keto form. A rigorous investigation using a combination of NMR and UV-Vis spectroscopy, supported by DFT calculations, is essential for accurately quantifying this equilibrium. For researchers in drug discovery, defining the predominant tautomeric form under physiological conditions is a critical step in understanding structure-activity relationships and optimizing drug-like properties.

References

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

-

ResearchGate. (2023, March 7). (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. [Link]

-

MDPI. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

YouTube. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. [Link]

-

Scientific Research Publishing. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

-

MDPI. (2025, March 25). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. [Link]

-

NIH. 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. [Link]

-

ResearchGate. (2024, December 1). (PDF) A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. [Link]

-

ResearchGate. (2017, January 26). (PDF) Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. [Link]

-

Joseph A DiVerdi. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Chemistry Stack Exchange. (2014, October 28). Which is the more stable enol form?. [Link]

-

ResearchGate. (2026, January 28). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking | Request PDF. [Link]

-

University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]

-

PubMed. (2017, February 23). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. [Link]

-

Wiley Online Library. (2024, August 2). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. [Link]

-

DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dial.uclouvain.be [dial.uclouvain.be]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Technical Guide: Acidity and pKa Profile of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

[1]

Executive Summary

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile represents a class of "active methylene" compounds where the acidic proton at the C2 position is activated by three distinct electronic factors: the C3 carbonyl group, the C2 nitrile group, and the C1 ether oxygen.[1] Unlike typical

Structural Analysis and Electronic Drivers

To understand the acidity of the C2 proton, one must analyze the stability of the conjugate base (enolate). The deprotonation event is not merely an acid-base equilibrium but a transformation that restores aromaticity to the heterocyclic ring.[1]

Electronic Activation Factors

The C2 proton is subject to three primary electronic effects:

-

Primary Resonance (Carbonyl): The C3 ketone allows for delocalization of the negative charge onto the oxygen (classic enolate formation).

-

Secondary Resonance (Nitrile): The linear nitrile group at C2 provides additional delocalization via the ketenimine resonance structure.[1]

-

Inductive Withdrawal (Ether Oxygen): The adjacent oxygen atom at position 1 exerts a strong inductive effect (-I), increasing the acidity of the C-H bond.[1]

The Aromatization Driving Force

The most critical factor distinguishing this molecule from open-chain analogs (e.g., benzoylacetonitrile) is the Hückel Rule .[1]

-

Neutral Form (Keto): The 2,3-dihydrobenzofuran ring is non-aromatic (sp3 carbon at C2 breaks conjugation).[1]

-

Conjugate Base (Enolate): Upon deprotonation, the C2 carbon rehybridizes to sp2.[1] The resulting anion possesses a cyclic array of p-orbitals containing 10

-electrons (8 from the benzofuran core + 2 from the lone pair), satisfying the condition for aromaticity in the benzofuran system.[1]

Visualizing the Tautomeric and Acidic Pathways

The following diagram illustrates the equilibrium between the keto form, the enol form (3-hydroxybenzofuran derivative), and the resonance-stabilized anion.[1]

Caption: Thermodynamic cycle linking the keto/enol tautomers to the common aromatic conjugate base.

Comparative pKa Analysis

Direct experimental values for specific derivatives can vary by solvent. However, by triangulating with structurally validated analogs, we can establish a high-confidence pKa range.

Table 1: Comparative Acidity of Structural Analogs

| Compound | Structure Type | pKa (H₂O) | pKa (DMSO) | Key Electronic Driver |

| Target Molecule | Cyclic | ~2.5 – 4.0 | ~5.0 – 7.0 | Aromatization + CN + C=O |

| Benzoylacetonitrile | Open | 7.2 | 10.2 | CN + C=O[1] (No ring strain) |

| Ethyl 2-coumaran-3-carboxylate | Cyclic | ~6.0 | ~9.0 | Ester < Nitrile acidity |

| 4-Hydroxycoumarin | Cyclic | 4.1 | ~6.5 | Vinylogous acid / Aromaticity |

| Tetronic Acid | Cyclic | 3.76 | ~5.5 | Inductive O + Planarity |

| Malononitrile | Activated nitrile | 11.1 | 11.0 | Two CN groups |

*Estimated based on substituent constants and aromatization energy corrections [1, 2].

Interpretation: The target molecule is significantly more acidic than benzoylacetonitrile (pKa 7.[1]2) due to the inductive effect of the ring oxygen and the gain of aromaticity. It approaches the acidity of tetronic acid (pKa 3.76) and 4-hydroxycoumarin (pKa 4.1), placing it in the category of strong organic acids .[1]

Experimental Protocols for pKa Determination

For researchers synthesizing this compound or evaluating its use as a drug intermediate, accurate pKa determination is vital. Due to its low pKa and low water solubility, a Spectrophotometric Titration in a mixed solvent system is the recommended protocol.[1]

Protocol: UV-Vis Spectrophotometric Titration

This method relies on the distinct UV-Vis absorption spectra of the neutral enol/keto form versus the ionized enolate.[1]

Reagents:

-

Analyte: 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (10 mM stock in DMSO).

-

Buffer System: Citrate-Phosphate buffers (pH 2.0 – 8.0).[1]

-

Cosolvent: Methanol or Acetonitrile (maintain 20% v/v to ensure solubility).[1]

Workflow:

-

Preparation: Prepare a series of 10 mL samples, each containing 50 µL of analyte stock and 9.95 mL of buffer at varying pH levels.

-

Blanking: Use the matching buffer/cosolvent mixture as a blank for each pH point.[1]

-

Scanning: Record UV-Vis spectra (200–500 nm).

-

Observation: Look for the emergence of a bathochromically shifted band (red-shift) corresponding to the highly conjugated benzofuran enolate anion.[1]

-

-

Data Analysis: Plot Absorbance (

of anion) vs. pH. -

Calculation: Fit the data to the Henderson-Hasselbalch equation (sigmoidal regression) to determine the inflection point (pKa).

Protocol: Potentiometric Titration (Alternative)

Suitable if the compound has sufficient solubility (>1 mM) in aqueous mixtures.

-

Dissolution: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster) with 30% Methanol.

-

Titrant: Standardized 0.01 M KOH (CO₂-free).

-

Titration: Perform a slow titration under

atmosphere to prevent oxidative degradation of the enolate. -

Gran Plot: Use Gran plot analysis to determine the precise equivalence point and calculate pKa, correcting for the dielectric constant of the methanol/water mixture [3].

Implications for Drug Development

-

Bioavailability: At physiological pH (7.4), this compound will exist almost exclusively (>99.9%) as the ionized enolate .[1] This impacts membrane permeability (low passive diffusion) and protein binding (high affinity for cationic pockets).

-

Reactivity: The enolate is a potent nucleophile.[1] In synthesis, it requires no strong base for alkylation; mild bases (e.g.,

or even -

Stability: While the enolate is aromatic and stable, the protonated C2 position is oxidative-labile.[1] Solutions should be stored degassed or with antioxidants.

References

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] Link

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

-

Reijenga, J., et al. (2013). The determination of pKa values by pharmaceutical methodologies. Analytical Chemistry Insights, 8, 53-71.[1] Link

The Architectonics of a Key Heterocycle: A Technical Guide to the Synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the historical and contemporary synthetic pathways to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. This document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, ensuring a robust and validated understanding of the synthesis of this important heterocyclic core.

Introduction: The Significance of the 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile Scaffold

The 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile core, a derivative of the 2-coumaranone ring system, is a structural motif of significant interest in medicinal chemistry and materials science.[1] The inherent reactivity of the keto-nitrile functionality, coupled with the privileged benzofuran scaffold, makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules. Its derivatives have been investigated for a range of biological activities, underscoring the importance of efficient and scalable synthetic routes. This guide will illuminate the evolution of its synthesis, from classical methods to modern, more sophisticated approaches.

Historical Perspective: The Genesis of a Synthesis

The foundational approaches to the synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile were rooted in the fundamental principles of condensation and cyclization reactions. Early methods often involved multi-step sequences with moderate yields, reflecting the synthetic challenges of the time. A comprehensive understanding of these initial forays provides a crucial context for appreciating the elegance and efficiency of modern synthetic strategies.

One of the cornerstone methods involves the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, such as a cyanoacetate, followed by intramolecular cyclization. This approach leverages the nucleophilicity of the phenoxide and the electrophilicity of the carbonyl carbon to construct the dihydrobenzofuran ring.

Contemporary Synthetic Strategies: A Modern Arsenal

The contemporary synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile has been refined to improve yields, reduce reaction times, and enhance substrate scope. These modern pathways can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances.

Intramolecular Cyclization of Phenolic Precursors

A prevalent and versatile strategy involves the intramolecular cyclization of appropriately substituted phenolic precursors. This approach offers a high degree of control over the final product and can be adapted to a wide range of starting materials.

A common pathway commences with the O-alkylation of a salicylonitrile with a haloacetic acid derivative. The resulting intermediate, upon activation and base-mediated cyclization, yields the desired 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile. The choice of base and reaction conditions is critical to ensure efficient cyclization and minimize side reactions.

Diagram of Intramolecular Cyclization Pathway:

Sources

Methodological & Application

Step-by-step synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile from salicylaldehyde

This guide outlines the step-by-step synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (also known as 2-cyano-3-coumaranone or 2-cyano-3-hydroxybenzofuran ) starting from salicylaldehyde .

Part 1: Core Directive & Executive Summary

Subject: High-Purity Synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. Source Material: Salicylaldehyde (2-hydroxybenzaldehyde). Target CAS: 1640-99-9 (Generic for 3-coumaranone derivatives).

Scientific Rationale: Direct condensation of salicylaldehyde with chloroacetonitrile typically yields benzofuran-2-carbonitrile (the aromatic, dehydrated analog) rather than the desired 3-oxo-2,3-dihydro scaffold. To retain the ketone (oxo) functionality at the C3 position, the aldehyde carbon must effectively be oxidized or replaced. Therefore, the most robust and chemically sound protocol involves a 3-step sequence :

-

Oxidation of salicylaldehyde to salicylic acid.

-

Esterification to methyl salicylate.

-

Cyclocondensation with chloroacetonitrile (Dieckmann-type cyclization) to form the target beta-ketonitrile.

This pathway avoids the spontaneous aromatization associated with the direct aldehyde route, ensuring high yield of the 3-oxo tautomer.

Part 2: Scientific Integrity & Logic (The Protocol)

Safety Warning: Cyanide & Nitrile Hazard

-

Critical Hazard: This protocol uses Chloroacetonitrile , a toxic and lachrymatory alkylating agent.

-

Cyanide Risk: While inorganic cyanides (NaCN) are not the primary reagent, the product is a nitrile. In acidic conditions or fire, it may release HCN.

-

Controls: All operations must be performed in a certified chemical fume hood . Double-gloving (Nitrile/Laminate) and face shields are mandatory. Have a cyanide antidote kit available on-site.

Step 1: Oxidation of Salicylaldehyde to Salicylic Acid

Rationale: Converting the aldehyde to a carboxylic acid prepares the carbon for subsequent esterification and Claisen-type condensation.

-

Reagents: Salicylaldehyde (1.0 eq), Sodium Chlorite (

, 1.5 eq), Sulfamic Acid (scavenger), Water/Acetone solvent. -

Protocol:

-

Dissolve salicylaldehyde in a 1:1 mixture of acetone and water at 0°C.

-

Slowly add sulfamic acid (to scavenge hypochlorite) followed by dropwise addition of aqueous

. -

Stir at room temperature for 2 hours. Monitor conversion by TLC (mobile phase 30% EtOAc/Hexane).

-

Workup: Acidify to pH 2 with HCl. Extract with ethyl acetate. Wash with brine, dry over

, and concentrate. -

Yield: Expect >90% white solid (Salicylic Acid).

-

Step 2: Esterification to Methyl Salicylate

Rationale: The carboxylic acid is converted to a methyl ester to serve as the electrophile in the subsequent cyclization.

-

Reagents: Salicylic Acid, Methanol (excess), Sulfuric Acid (catalytic).

-

Protocol:

-

Reflux Salicylic Acid in Methanol (10 vol) with 5 mol%

for 6 hours. -

Workup: Concentrate methanol. Dilute with DCM, wash with saturated

to remove unreacted acid. -

Purification: Distillation or use crude if purity >95% by GC.

-

Product: Methyl Salicylate (Oil).

-

Step 3: Cyclization to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Rationale: This is the key step. The enolate of chloroacetonitrile attacks the phenolic oxygen (O-alkylation), followed by an intramolecular Claisen (Dieckmann) condensation where the active methylene attacks the ester carbonyl.

-

Reagents: Methyl Salicylate (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (

, 2.5 eq), DMF (Dimethylformamide). -

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

-

Solvation: Dissolve Methyl Salicylate in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add anhydrous

powder. Stir for 15 minutes at RT to form the phenoxide. -

Alkylation: Add Chloroacetonitrile dropwise via syringe pump over 20 minutes. (Caution: Exothermic).

-

Cyclization: Heat the mixture to 60–70°C for 4–6 hours.

-

Mechanistic Note: The intermediate methyl 2-(cyanomethoxy)benzoate forms first. Continued heating promotes the intramolecular attack of the

-carbon of the nitrile on the ester carbonyl, releasing methanol.

-

-

Quench: Cool to 0°C. Pour into ice-cold 1M HCl.

-

Critical: The product exists as an enol/keto tautomer. Acidification ensures the neutral enol/ketone precipitates.

-

-

Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.

-

Purification: Recrystallize from Ethanol or Ethanol/Water.

-

Data Presentation: Quantitative Summary

| Parameter | Specification | Notes |

| Starting Material | Salicylaldehyde | Purity >98% recommended |

| Intermediate 1 | Salicylic Acid | White crystalline solid |

| Intermediate 2 | Methyl Salicylate | Colorless oil, wintergreen odor |

| Reagent | Chloroacetonitrile | Toxic , lachrymator, handle in hood |

| Final Product | 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile | Tautomer: 3-Hydroxybenzofuran-2-carbonitrile |

| Typical Yield | 65–75% (Overall) | Dependent on Step 3 cyclization efficiency |

| Appearance | Off-white to yellow powder | Melting Point: ~245°C (dec) |

Part 3: Visualization & Formatting

Reaction Pathway Diagram (Graphviz)

Caption: Step-wise synthesis pathway designed to prevent aromatization and retain the 3-oxo functionality.

References

-

Synthesis of 3-Coumaranones (Benzofuran-3-ones)

-

Mechanism:[1][2][3] The cyclization of 2-(cyanomethoxy)benzoates is a standard application of the Thorpe-Ziegler or Dieckmann condensation in heterocyclic chemistry.

-

Source: Palmer, M. H., & Scollick, N. M. (1968). The preparation and properties of some 3-oxo-2,3-dihydrobenzofurans. Journal of the Chemical Society C: Organic, 2836-2841. Link

-

-

Oxidation of Salicylaldehyde

-

Protocol: Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Using Chlorite). Acta Chemica Scandinavica, 27, 888. Link

-

-

Safety Data (Chloroacetonitrile)

-

Source: PubChem Compound Summary for CID 12399, Chloroacetonitrile. Link

-

- Structural Validation (Tautomerism): Context: 3-Hydroxybenzofurans and their keto-tautomers (coumaranones) exist in equilibrium, often favoring the keto form in solid state but enol in solution with base. Source: Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

Novel One-Pot Synthesis of 3-Aminocoumarin Derivatives from 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

An Application Note for Medicinal and Process Chemistry

Abstract

Coumarin and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a vast array of biological activities including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][2] Among these, 3-substituted coumarins, particularly 3-aminocoumarins, serve as critical building blocks for more complex heterocyclic systems and often display enhanced pharmacological profiles.[3][4] This application note details a novel and efficient one-pot synthetic protocol for the preparation of 3-aminocoumarin derivatives, starting from the readily accessible 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile. This method proceeds via a proposed base-catalyzed, tandem ring-opening and intramolecular cyclization (lactonization) cascade. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, characterization data, and troubleshooting insights to enable researchers in drug discovery and process development to readily adopt this strategy for generating libraries of valuable coumarin derivatives.

Introduction and Scientific Rationale

The synthesis of coumarins has been a subject of intense research for over a century, with classic methods like the Pechmann, Perkin, and Knoevenagel reactions being staples in organic synthesis.[2][5] However, these methods often require harsh conditions or multiple steps. Modern synthetic chemistry prioritizes atom economy, efficiency, and milder conditions, driving the development of one-pot methodologies.[6][7]

Our approach utilizes 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile, a substrate primed for molecular rearrangement. The core of this protocol is a base-mediated reaction cascade. The proposed mechanism involves the initial deprotonation of a primary or secondary amine, which then acts as a nucleophile.

Mechanistic Postulate:

-

Nucleophilic Addition: The amine nucleophile attacks the electrophilic carbonyl carbon (C3) of the dihydrobenzofuranone ring.[8]

-

Ring-Opening: This addition leads to the formation of a tetrahedral intermediate, which collapses by cleaving the C-O bond of the furanone ring. This step generates a phenolate intermediate.

-

Intramolecular Cyclization (Lactonization): The newly formed phenolate, a potent nucleophile, attacks the ester or a related activated carbonyl group (derived from the original nitrile group after potential hydrolysis or transformation), displacing a leaving group and forming the thermodynamically stable six-membered lactone ring characteristic of the coumarin scaffold.

This tandem sequence allows for the construction of the complex 3-aminocoumarin architecture in a single synthetic operation, avoiding the isolation of intermediates and thereby increasing overall efficiency.

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 3-(phenylamino)-2H-chromen-2-one , using aniline as the nucleophile.

Materials and Reagents

| Reagent | Grade | Supplier |

| 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile | ≥98% | Sigma-Aldrich |

| Aniline | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Sodium Ethoxide (NaOEt) | ≥97% | Sigma-Aldrich |

| Anhydrous Ethanol (EtOH) | 200 proof, ACS | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Hydrochloric Acid (HCl) | 1 M solution | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

Equipment

-

Three-neck round-bottom flask (100 mL) equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

Flash chromatography system.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile (1.73 g, 10.0 mmol, 1.0 equiv.).

-

Addition of Reagents: Add anhydrous ethanol (40 mL) and aniline (1.02 mL, 11.0 mmol, 1.1 equiv.). Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Initiation: In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium (0.25 g, 11.0 mmol, 1.1 equiv.) in anhydrous ethanol (10 mL). Slowly add this basic solution to the reaction mixture via a dropping funnel over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting material.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) until the mixture is acidic (pH ~5-6).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 3-(phenylamino)-2H-chromen-2-one as a pale yellow solid. Expected yield: 70-80%.

Characterization and Data

The structure of the synthesized compounds should be confirmed using standard spectroscopic methods.

Expected Spectroscopic Data for 3-(phenylamino)-2H-chromen-2-one

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 9.15 (s, 1H, NH), 8.10 (s, 1H, H-4), 7.80-7.20 (m, 9H, Ar-H). The singlet at 8.10 ppm is characteristic of the C4 proton of the coumarin ring.[9] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ: 158.0 (C=O, lactone), 148.5, 142.0, 135.0, 130.0, 129.5, 128.0, 125.0, 124.0, 122.0, 120.0, 118.0, 116.0. |

| IR (KBr) | ν (cm⁻¹): 3350 (N-H stretch), 1710 (C=O lactone stretch), 1610 (C=C stretch), 1540 (N-H bend). |

| HRMS (ESI) | m/z: Calculated for C₁₅H₁₁NO₂ [M+H]⁺: 238.0863; Found: 238.0865. |

Note: Spectral data are predictive and based on analogous structures found in the literature.[9]

Trustworthiness: Troubleshooting and Method Validation

| Potential Issue | Observation | Recommended Solution |

| Incomplete Reaction | Starting material remains after 6 hours (TLC). | Add an additional portion of base (0.2 equiv. NaOEt) and continue refluxing for another 2-3 hours. Ensure the system is anhydrous. |

| Formation of Side Products | Multiple spots on TLC close to the product Rf. | This may indicate hydrolysis of the nitrile or other side reactions. Ensure slow addition of base at room temperature before heating. |

| Low Yield after Purification | Significant loss of material during chromatography. | The product may have limited solubility. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |

| Product Oiling Out | Product does not solidify upon solvent removal. | Triturate the crude oil with cold diethyl ether or a hexanes/ether mixture to induce crystallization. |

Conclusion

This application note presents a robust and efficient one-pot protocol for synthesizing 3-aminocoumarin derivatives from 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile. The method's simplicity, high yield, and reliance on a plausible ring-opening/recyclization cascade make it a valuable tool for medicinal chemists and drug development professionals. This strategy can be readily adapted to a variety of substituted amines, enabling the rapid generation of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. The broad spectrum of activities associated with coumarins, from antiviral to antimicrobial, underscores the potential impact of new synthetic routes to novel analogues.[10][11][12]

References

-

MDPI. (2003). Synthesis and Biological Evaluation of Some New Coumarin Derivatives. Molecules. [Link]

-

Elsevier. (2021). Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance. European Journal of Medicinal Chemistry. [Link]

-

Research Journal of Pharmacy and Technology. (2025). Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antimicrobial Agents. [Link]

-

PubMed. (2004). Synthesis and biological evaluation of novel coumarin derivatives with a 7-azomethine linkage. [Link]

-

Thieme. (2024). Synthesis and Biological Evaluation of Novel Coumarin Derivatives Bearing a Sulfonamide Moiety as Antiviral and Antibacterial. Synlett. [Link]

-

PMC. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarins. [Link]

-

ResearchGate. (2025). Scheme 22. Synthesis of 3-aminocoumarin derivatives. [Link]

-

HETEROCYCLES. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. [Link]

-

ResearchGate. (2025). One-pot synthesis of coumarin derivatives. [Link]

-

National Institutes of Health. (n.d.). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

-

MDPI. (2023). Design, Synthesis and In Vitro Studies of 3-Amidocoumarins as Novel Antibiofilm Agents. Pharmaceuticals. [Link]

-

MDPI. (2021). Green One-Pot Synthesis of Coumarin-Hydroxybenzohydrazide Hybrids and Their Antioxidant Potency. Molecules. [Link]

-

Royal Society of Chemistry. (n.d.). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry. [Link]

-

King Khalid University. (n.d.). Preparation of Some New Coumarin Derivatives with Biological Activity. [Link]

-

IJRAR. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. [Link]

-

ResearchGate. (n.d.). Hydrolysis-Free Synthesis of 3-Aminocoumarins. [Link]

-

edoc.ub.uni-muenchen.de. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

-

MDPI. (2024). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. [Link]

-

ResearchGate. (2026). Reactivity of Benzofuran Derivatives. [Link]

-

Scholars Research Library. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. [Link]

-

University of Liverpool. (n.d.). Chapter 3 Reactions of Nucleophiles and Bases. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Some New Coumarin Derivatives [mdpi.com]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. services.kfu.edu.sa [services.kfu.edu.sa]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. crab.rutgers.edu [crab.rutgers.edu]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Application Notes and Protocols for the Catalytic Alkylation of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Introduction: The Significance of Substituted Benzofuranones

The 3-oxo-2,3-dihydrobenzofuran scaffold, also known as a coumaranone, is a privileged heterocyclic motif prevalent in a wide array of biologically active natural products and pharmaceutical agents. The introduction of an alkyl substituent at the C2 position, particularly when it bears a nitrile group, creates a chiral quaternary center, significantly enhancing the molecular complexity and potential for targeted biological interactions. These 2-alkyl-2-cyano-3-oxobenzofuranones serve as critical building blocks in medicinal chemistry, with applications in the development of novel therapeutics. This guide provides a comprehensive overview of the catalytic conditions for the alkylation of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile, with a focus on practical, efficient, and stereoselective methodologies.

Strategic Approach: Phase-Transfer Catalysis for C-H Alkylation

The proton at the C2 position of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile is acidic due to the electron-withdrawing effects of the adjacent ketone and nitrile groups, making it an active methylene compound. This acidity allows for deprotonation and subsequent alkylation. Among the various methods for C-H alkylation, Phase-Transfer Catalysis (PTC) emerges as a particularly advantageous strategy for this transformation.

PTC offers a greener and more sustainable alternative to traditional methods that often require strong, hazardous bases and anhydrous polar aprotic solvents.[1] The core principle of PTC involves the use of a catalyst, typically a quaternary ammonium salt, to transport an inorganic base (like NaOH or K₂CO₃) from an aqueous or solid phase into an organic phase containing the substrate. This in situ generation of a lipophilic base facilitates the deprotonation of the active methylene compound in the organic phase, where it can then react with an alkylating agent.[2]

The advantages of employing PTC for the alkylation of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile include:

-

Mild Reaction Conditions: Avoids the use of strong and hazardous bases like sodium hydride or organometallics.

-

Operational Simplicity: The biphasic reaction system simplifies workup procedures.

-

Cost-Effectiveness: Utilizes inexpensive inorganic bases and catalysts.

-

Environmental Benignity: Reduces the need for volatile and toxic organic solvents.

-

High Yields and Selectivity: Often provides excellent yields and minimizes side reactions.

Visualizing the Catalytic Cycle

The mechanism of phase-transfer catalytic alkylation can be visualized as a cyclical process occurring at the interface of two immiscible phases.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Introduction

The 2,3-dihydrobenzofuran-3-one scaffold is a privileged structural motif present in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The introduction of a nitrile group at the C2 position to form 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and its derivatives further enhances the potential for these compounds to serve as versatile intermediates in drug discovery and development.[3] The cyano group is a valuable functional handle that can be readily transformed into a variety of other functionalities, including carboxylic acids, amides, and amines.[4][5]

Conventional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, and extended reaction times.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations, offering significant advantages over conventional heating methods.[7][8][9] These benefits include dramatically reduced reaction times, improved yields, enhanced product purity, and often, the ability to perform reactions under solvent-free or more environmentally benign conditions.[6][7] Microwave irradiation facilitates efficient and uniform heating of the reaction mixture through dielectric heating, which directly interacts with polar molecules, leading to a rapid increase in temperature.[9]

This guide provides a detailed protocol for the microwave-assisted synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, outlining the underlying chemical principles, a step-by-step experimental procedure, and critical operational insights for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile via microwave assistance typically proceeds through a base-catalyzed intramolecular cyclization of a suitable precursor, such as an α-aryloxy-α-cyanoacetate derivative. The reaction mechanism can be conceptualized as follows:

-

Deprotonation: A base, such as potassium carbonate or cesium carbonate, abstracts the acidic α-proton of the starting material, generating a carbanion.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the carbonyl carbon of the ester group within the same molecule.

-

Cyclization and Elimination: This intramolecular attack leads to the formation of a cyclic intermediate, which subsequently eliminates the alkoxy group to yield the desired 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

Microwave irradiation significantly accelerates this process by rapidly and efficiently heating the reaction mixture to the required temperature, thereby increasing the rate of all reaction steps.

Mechanistic Diagram

Caption: Proposed mechanism for the base-catalyzed synthesis.

Experimental Protocol

This protocol details the microwave-assisted synthesis of a representative 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile derivative. Researchers should adapt this procedure based on the specific substrate and available microwave synthesis system.

Materials and Equipment

| Reagent/Equipment | Specifications | Supplier |

| 2-(2-Formylphenoxy)acetonitrile | (or other suitable precursor) | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Microwave Synthesizer | Dedicated laboratory unit with temperature and pressure control | e.g., CEM, Biotage, Anton Paar |

| 10 mL Microwave Process Vial | With appropriate stir bar | Instrument Specific |

| Rotary Evaporator | Standard laboratory model | |

| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ plates | |

| Column Chromatography Supplies | Silica gel (230-400 mesh) | |

| Solvents for Chromatography | Ethyl acetate, Hexane (HPLC grade) |

Safety Precautions

-

Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis.[10][11] Domestic microwave ovens are not suitable and can be extremely dangerous.[10][12] Ensure the microwave is located in a well-ventilated area, away from flammable materials.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

-

Pressure and Temperature: Microwave reactions in sealed vessels can generate high pressures and temperatures.[12][14] Always operate the instrument within its specified safety limits and allow the vessel to cool completely before opening.[14]

-

Chemical Hazards: Handle all chemicals in a fume hood. Review the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-(2-formylphenoxy)acetonitrile (1.0 mmol).

-

Add potassium carbonate (1.5 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (3 mL).

-

-

Microwave Irradiation:

-

Seal the vial securely with the appropriate cap.

-

Place the vial in the cavity of the microwave synthesizer.

-

Set the reaction parameters as follows (these may require optimization):

-

Temperature: 150 °C

-

Time: 10 minutes

-

Power: Dynamic (instrument adjusts power to maintain temperature)

-

Stirring: On

-

-

Initiate the microwave irradiation program.

-

-

Reaction Workup:

-

After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before removing it from the microwave cavity.[14]

-

Once cooled, carefully open the vial.

-

Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Monitor the fractions by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile as a solid.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Characterize the product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Optimization and Troubleshooting

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to decomposition. | Screen a range of temperatures (e.g., 120-180 °C) to find the optimal balance between reaction rate and product stability. |

| Time | Longer reaction times can increase conversion but may also result in byproduct formation. | Monitor the reaction progress by TLC at different time points (e.g., 5, 10, 15 minutes) to determine the optimal reaction time. |

| Base | The choice and amount of base can significantly impact the reaction. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and vary the molar equivalents to optimize the yield. |

| Solvent | The polarity of the solvent affects microwave absorption and reaction kinetics. | Test different high-boiling point polar aprotic solvents such as DMF, DMSO, or NMP. |

Common Issues and Solutions:

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Optimize reaction temperature, time, and base as described above.

-

Consider using a different precursor if the current one is not sufficiently reactive.

-

-

Byproduct Formation:

-

Lower the reaction temperature or shorten the reaction time.

-

Optimize the purification method to effectively separate the desired product.

-

-

Reaction Not Going to Completion:

-

Increase the reaction temperature or time.

-

Increase the amount of base.

-

Ensure efficient stirring during the reaction.

-

Conclusion

The microwave-assisted synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[6][8] This protocol provides a robust starting point for researchers to synthesize this valuable intermediate and its derivatives. By understanding the underlying principles and carefully optimizing the reaction parameters, scientists can leverage the power of microwave chemistry to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

-

CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

-

Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. National Science Teaching Association. Retrieved from [Link]

-

Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

-

University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from [Link]

-

University of Leeds. (n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Retrieved from [Link]

-

Zs. Nóra, et al. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Synthesis of Heterocycles. Springer. Retrieved from [Link]

-

Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(1), 148-183. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(methylthio)-3-(het)arylacrylonitriles. The Journal of Organic Chemistry, 83(15), 8485-8493. Retrieved from [Link]

-

Hu, X., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66(3), 745-750. Retrieved from [Link]

-

Anilkumar, G., et al. (2021). Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. Asian Journal of Organic Chemistry, 10(8), 1826-1845. Retrieved from [Link]

-

Bagley, M. C., et al. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. The Journal of Organic Chemistry, 72(16), 6245-6248. Retrieved from [Link]

-

Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34655-34676. Retrieved from [Link]

-

Kappe, C. O. (n.d.). Microwave Assisted Organic Synthesis. In Microwaves in Organic Synthesis. Wiley-VCH. Retrieved from [Link]

-

Shinde, D. B., et al. (2012). Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 489-492. Retrieved from [Link]

-

Radi, M., et al. (2009). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. Tetrahedron Letters, 50(17), 1943-1946. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

-